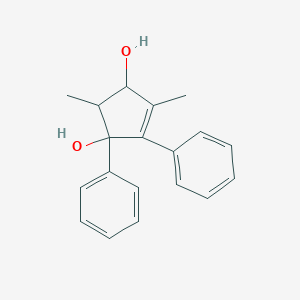![molecular formula C16H17ClN4O2S B2711763 Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-38-2](/img/structure/B2711763.png)
Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of triazole-pyrimidine hybrids involves a series of steps, including the design and characterization of the compounds using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazole-pyrimidine core. This core is often modified with various substituents to enhance the biological activity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve multicomponent reactions . For example, one method involves the reaction of a chalcone with guanidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has delved into the synthesis of heteroaromatic compounds, emphasizing triazolopyrimidines due to their potential applications in drug development and material sciences. For example, the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines has been achieved through reactions involving active methylene nitriles and azido-substituted thiophenes, highlighting the synthetic utility of heteroaromatic azido compounds. This methodological approach offers a pathway to structurally diverse triazolopyrimidines, contributing to the exploration of their biological and physical properties (Westerlund, 1980).
Tuberculostatic Activity
The structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity, indicating a significant interest in developing antituberculosis agents. This research underscores the importance of triazolopyrimidines in medicinal chemistry, particularly in the search for new treatments for tuberculosis (Titova et al., 2019).
Antimicrobial and Anticancer Potential
Investigations into the biological activities of triazolopyrimidine derivatives have led to the identification of compounds with promising antimicrobial and anticancer properties. The synthesis and testing of these compounds contribute to the development of new therapeutic agents, demonstrating the potential of triazolopyrimidines in addressing health-related challenges (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
The crystal structures of triazolopyrimidine derivatives have been analyzed to understand their molecular interactions and stability. This research provides insights into the structural characteristics of triazolopyrimidines, which are essential for their application in drug design and material science (Boechat et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on these compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of future research .
Eigenschaften
IUPAC Name |
methyl 7-(2-chlorophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-4-11-12(14(22)23-2)13(9-7-5-6-8-10(9)17)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDNGAQWNFNYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

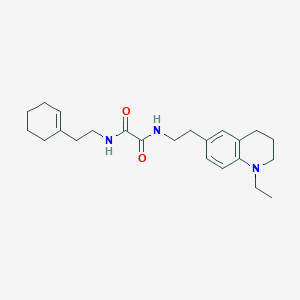

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)
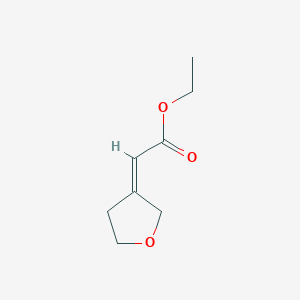
![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)
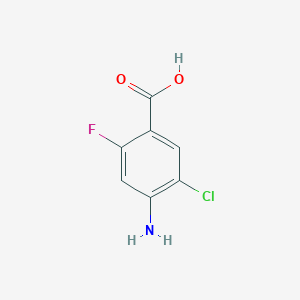
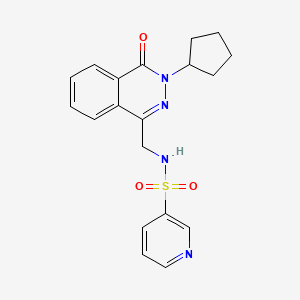
![4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2711691.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2711694.png)
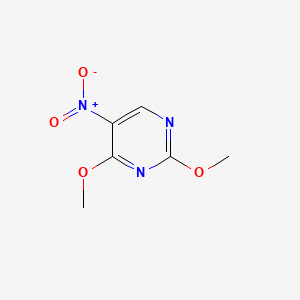
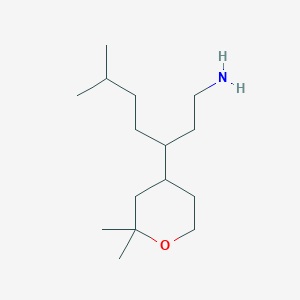
![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)

